molecular formula C12H12O3 B065828 Ethyl 4-prop-2-ynoxybenzoate CAS No. 175203-55-1

Ethyl 4-prop-2-ynoxybenzoate

Cat. No.: B065828
CAS No.: 175203-55-1
M. Wt: 204.22 g/mol
InChI Key: DOPMGPGSHHDYRD-UHFFFAOYSA-N
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Description

Ethyl 4-prop-2-ynoxybenzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by a prop-2-ynoxy group. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-prop-2-ynoxybenzoate can be synthesized through the reaction of ethylparaben with 3-bromopropyne. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylparaben reacts with 3-bromopropyne to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-prop-2-ynoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoxy group to a double or single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-prop-2-ynoxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 4-prop-2-ynoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybenzoate: Lacks the prop-2-ynoxy group, making it less reactive in certain chemical transformations.

    Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the prop-2-ynoxy group, leading to different reactivity and applications.

    Ethyl 4-ethoxybenzoate: Has an ethoxy group, which affects its physical and chemical properties compared to the prop-2-ynoxy group.

Properties

IUPAC Name

ethyl 4-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPMGPGSHHDYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384910
Record name ethyl 4-prop-2-ynoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-55-1
Record name Ethyl 4-(2-propyn-1-yloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-prop-2-ynoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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